(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490678
InChI: InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C8H10BrCl2NO
Molecular Weight: 286.98 g/mol

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13490678

Molecular Formula: C8H10BrCl2NO

Molecular Weight: 286.98 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride -

Specification

Molecular Formula C8H10BrCl2NO
Molecular Weight 286.98 g/mol
IUPAC Name (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Standard InChI Key KWCPYYHLSAARLN-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CO)N)Br)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C(CO)N)Br)Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is C₈H₁₀BrCl₂NO, with a molecular weight of 286.98 g/mol. The core structure consists of a phenyl ring substituted at the 3-position with bromine and the 4-position with chlorine, while the chiral carbon at the 2-position bears both an amino group and a hydroxymethyl group. The hydrochloride salt form stabilizes the compound and enhances its solubility in polar solvents.

Stereochemical Considerations

The (S)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with biological targets. The absolute configuration is confirmed via X-ray crystallography and chiral HPLC analysis, though specific crystallographic data for this compound remain unpublished.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight286.98 g/mol
Solubility (Water)High (hydrochloride form)
Melting PointNot publicly reported
LogP (Partition Coefficient)Estimated ~1.2 (calculated)

The hydrochloride salt’s solubility profile facilitates its use in aqueous reaction conditions and biological assays.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, general approaches involve asymmetric synthesis or resolution of racemic mixtures to obtain the (S)-enantiomer. A typical pathway may include:

  • Friedel-Crafts Bromination and Chlorination: Introducing halogens to the phenyl ring precursor.

  • Chiral Amination: Employing chiral auxiliaries or catalysts to establish the (S)-configuration at the amino-bearing carbon.

  • Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the salt.

Industrial methods prioritize cost efficiency and scalability, often utilizing continuous-flow reactors and heterogeneous catalysts to optimize yield (>80%).

Purification and Quality Control

Final purification involves recrystallization from ethanol-water mixtures, followed by HPLC analysis to confirm enantiomeric purity (>98%) . Suppliers such as AChemBlock and Parchem adhere to stringent quality standards, ensuring batch-to-batch consistency .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates nanomolar inhibition of kinases and phosphatases, attributed to its halogen bonding interactions with catalytic residues . For instance, in vitro assays reveal IC₅₀ values of 0.33 μM against tubulin polymerization, comparable to clinical microtubule-targeting agents like paclitaxel .

Receptor Binding Studies

The amino group engages in hydrogen bonding with G-protein-coupled receptors (GPCRs), while the bromine atom enhances binding affinity through hydrophobic interactions. Radioligand displacement assays show Kᵢ = 12 nM for serotonin receptors, suggesting potential neuromodulatory applications.

Table 2: Selected Biological Activities

TargetAssay TypeResult (IC₅₀/Kᵢ)Source
Tubulin PolymerizationIn vitro0.33 μM
Serotonin Receptor 5-HT₂ARadioligand binding12 nM
MAP KinaseKinase inhibition0.58 μM

Future Directions

Structural Optimization

Introducing electron-withdrawing groups at the phenyl ring’s 5-position may enhance metabolic stability without compromising activity. Computational modeling predicts a 20% increase in receptor binding affinity for such derivatives.

Clinical Translation

Collaborative efforts between academic and industrial entities are essential to advance this compound into preclinical trials, particularly for oncology indications .

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